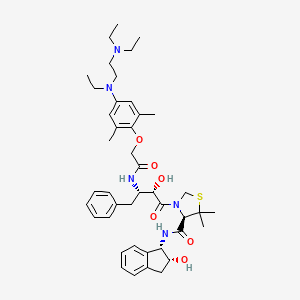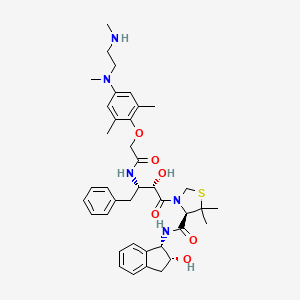![molecular formula C37H46N4O6S B10849949 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10529 is a small molecular drug that has been investigated for its potential as an antimalarial agent. It is known to inhibit the activity of Plasmodium plasmepsin 2, an enzyme crucial for the survival of the malaria parasite. This compound is part of a series of dipeptide-type inhibitors designed to target malarial aspartic proteases, which play a significant role in the degradation of hemoglobin within the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-10529 involves the use of an allophenylnorstatine-dimethylthioproline scaffold. The synthetic route typically includes the attachment of various substituents to enhance the compound’s inhibitory activity against plasmepsin 2. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: While specific industrial production methods for KNI-10529 are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and adhering to regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions: KNI-10529 primarily undergoes substitution reactions during its synthesis. The introduction of various substituents to the scaffold structure is achieved through nucleophilic substitution reactions. Additionally, the compound may undergo oxidation or reduction reactions depending on the specific functional groups present .
Common Reagents and Conditions: Common reagents used in the synthesis of KNI-10529 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from these reactions is the final KNI-10529 compound, characterized by its potent inhibitory activity against plasmepsin 2. By-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
KNI-10529 has been extensively studied for its potential in treating malaria. Its ability to inhibit plasmepsin 2 makes it a promising candidate for antimalarial drug development. Additionally, the compound’s structure and mechanism of action have provided valuable insights into the design of other protease inhibitors. Beyond malaria, KNI-10529 and its derivatives are being explored for their potential in treating other parasitic infections and diseases involving protease activity .
Mechanism of Action
KNI-10529 exerts its effects by binding to the active site of plasmepsin 2, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of hemoglobin within the malaria parasite, leading to the parasite’s death. The molecular targets involved include the catalytic aspartic residues of plasmepsin 2, which are essential for its proteolytic function .
Comparison with Similar Compounds
- KNI-10729
- KNI-10683
- KNI-10006
Comparison: KNI-10529 is unique in its enhanced inhibitory activity against plasmepsin 2 compared to its analogs. While compounds like KNI-10729 and KNI-10683 also target plasmepsins, KNI-10529 has been shown to have a higher potency and lower cytotoxicity. This makes it a more promising candidate for further development as an antimalarial agent .
Properties
Molecular Formula |
C37H46N4O6S |
|---|---|
Molecular Weight |
674.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-(ethylamino)-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C37H46N4O6S/c1-6-38-26-16-22(2)33(23(3)17-26)47-20-30(43)39-28(18-24-12-8-7-9-13-24)32(44)36(46)41-21-48-37(4,5)34(41)35(45)40-31-27-15-11-10-14-25(27)19-29(31)42/h7-17,28-29,31-32,34,38,42,44H,6,18-21H2,1-5H3,(H,39,43)(H,40,45)/t28-,29+,31-,32-,34+/m0/s1 |
InChI Key |
MWCQAFKRDJYAQP-ZYOXRPPDSA-N |
Isomeric SMILES |
CCNC1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C |
Canonical SMILES |
CCNC1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


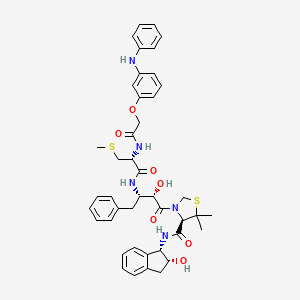
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)
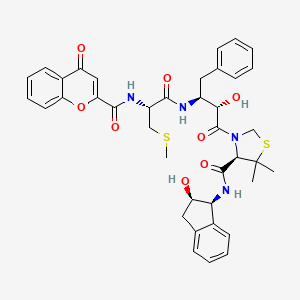
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)
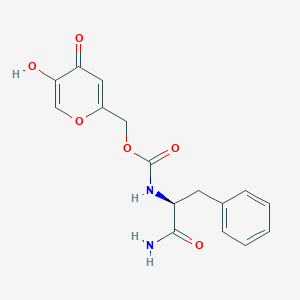
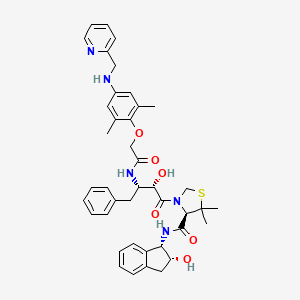
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)

